1,1,1,2,4,4,4-Heptafluorobutane CAS 86884-16-4 physical properties
1,1,1,2,4,4,4-Heptafluorobutane CAS 86884-16-4 physical properties
An In-Depth Technical Guide to 1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4) for Advanced Research
Foreword: Navigating Data Scarcity for a Niche Fluorochemical
This guide is structured to empower the research professional by not only presenting the established identification data but also by providing a robust framework for understanding its relevance in a drug development context. We will delve into the principles of organofluorine chemistry to predict its impact on molecular properties and outline rigorous protocols for its safe handling and characterization.
Section 1: Compound Identification and Core Chemical Profile
1,1,1,2,4,4,4-Heptafluorobutane is a saturated organofluorine compound. Its identity is established through the following key descriptors.
| Property | Value | Source |
| CAS Number | 86884-16-4 | [1] |
| Molecular Formula | C₄H₃F₇ | [1] |
| Molecular Weight | 184.06 g/mol | [1][2] |
| Synonym | HFC 347mef | |
| SMILES | FC(F)(F)C(F)CC(F)(F)F | |
| InChI | 1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |
| InChI Key | KPIWBTHJFIZHLS-UHFFFAOYSA-N |
While specific experimental data is limited, its classification as a combustible liquid by some suppliers provides a baseline for handling and storage protocols.
Section 2: The "Fluorine Effect": Strategic Value in Medicinal Chemistry
The primary interest in a molecule like 1,1,1,2,4,4,4-heptafluorobutane for drug development lies in its potential as a fluorinated building block .[3][4] The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The seven fluorine atoms in this butane scaffold are expected to impart several desirable "fluorine effects."[5][6]
Causality of Fluorine's Influence:
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Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[5] Replacing metabolically vulnerable C-H bonds with C-F bonds can physically and electronically shield the molecule from degradation by metabolic enzymes, such as Cytochrome P450.[6] This blockage of metabolic pathways can significantly increase a drug's half-life and bioavailability.
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Lipophilicity and Permeability: Fluorination has a profound and context-dependent effect on lipophilicity (LogP). While a single fluorine atom can increase lipophilicity, polyfluorinated motifs like those in heptafluorobutane can modulate this property to optimize a drug's ability to cross cellular membranes and reach its target.[6]
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Binding Affinity and Conformation: Fluorine's high electronegativity creates strong local dipoles and can alter the pKa of nearby functional groups.[5][7] This electronic influence can modify hydrogen bonding patterns and electrostatic interactions within a protein's binding pocket. Furthermore, the steric bulk of fluorine atoms can lock the molecule into a specific, more active conformation, thereby enhancing binding affinity and target selectivity.[6]
The logical flow from the structural properties of this heptafluorobutane scaffold to its potential impact in drug design is illustrated below.
Caption: Logical relationships between the structural features of heptafluorobutane and its potential benefits in drug development.
Section 3: Professional Handling, Safety, and Inferred Properties
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling is mandated. The following protocols are synthesized from best practices for analogous fluorinated hydrocarbons and liquefied gases.[8][9]
Inferred Physicochemical Properties:
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Physical State: Expected to be a colorless liquid with a low boiling point, potentially a gas at standard temperature and pressure.
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Solubility: Due to its fluorinated and hydrocarbon-like nature, it is predicted to have very limited solubility in water but high solubility in a range of organic solvents like acetone, ethyl acetate, and other non-polar solvents.[10]
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Hazards: As a polyfluorinated alkane, it should be handled as a substance that can cause skin and eye irritation.[9] If it is a liquefied gas, it poses a risk of frostbite upon direct contact with the skin or eyes.[8] Thermal decomposition can produce hazardous substances, including hydrogen fluoride.[8]
Mandatory Laboratory Handling Protocol:
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Engineering Controls:
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Causality: To prevent the accumulation of potentially heavy vapors and ensure operator safety, all manipulations must be performed in a certified chemical fume hood with a high rate of air exchange.
-
Procedure: Ensure the fume hood sash is positioned at the lowest practical height. Verify hood functionality before commencing work.
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-
Personal Protective Equipment (PPE):
-
Causality: To prevent skin/eye contact and inhalation, a comprehensive PPE ensemble is required.
-
Procedure:
-
Wear nitrile rubber gloves (double-gloving is recommended).
-
Wear a flame-resistant lab coat.
-
Wear chemical splash goggles and a full-face shield, especially when handling quantities greater than a few milliliters.
-
Ensure a properly fitted respirator is available for emergency situations.
-
-
-
Dispensing and Transfer:
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Causality: To avoid uncontrolled release and exposure, transfers must be conducted with care in a controlled environment.
-
Procedure:
-
If supplied in a cylinder, ensure it is securely chained. Use appropriate regulators and transfer lines.
-
If handled as a liquid, use gastight syringes for transfers.
-
Perform all transfers slowly to minimize aerosol generation.
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-
-
Storage:
-
Causality: To maintain chemical integrity and prevent hazardous situations, proper storage is critical.
-
Procedure: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[8] Keep containers tightly closed.
-
-
First Aid:
-
Causality: Immediate and correct response to exposure is crucial to minimize harm.
-
Procedure:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Skin Contact: For chemical exposure, wash with plenty of soap and water.[9] For frostbite from a liquefied gas, thaw the affected area gently with lukewarm water and seek immediate medical attention. Do not rub the area.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
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Section 4: Proposed Workflow for Experimental Property Determination
For researchers requiring precise physical data, direct measurement is necessary. The following workflow outlines a standard, self-validating approach to characterizing key physical properties of 1,1,1,2,4,4,4-heptafluorobutane in a research setting.
Caption: Experimental workflow for the systematic determination of unknown physical properties for a research chemical.
Detailed Protocol for Boiling Point Determination (Microscale):
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Setup: Place a micro-distillation apparatus in the fume hood. Ensure all glassware is dry.
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Sample Charging: Add a small, precisely measured volume (e.g., 1-2 mL) of 1,1,1,2,4,4,4-heptafluorobutane and a boiling chip to the distillation flask.
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Heating: Gently heat the flask using a sand bath or heating mantle with fine temperature control.
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Observation: Place the thermometer bulb so that the top is level with the side-arm leading to the condenser.
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Data Recording: Record the temperature at which a steady distillation rate is achieved and vapor and condensate are in equilibrium. This temperature is the boiling point. The system must be open to the atmosphere to measure the atmospheric boiling point.
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Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The consistency of the results provides self-validation of the technique.
By following these structured, safety-first protocols, researchers can confidently work with and characterize novel fluorinated building blocks like 1,1,1,2,4,4,4-heptafluorobutane, unlocking their potential for the next generation of therapeutics.
References
- SynQuest Laboratories, Inc. (n.d.). 1,1,1,2,4,4,4-Heptafluoro-2-butene - Safety Data Sheet.
- SynQuest Laboratories, Inc. (n.d.). 1,1,1,4,4,4-Hexafluorobutane - Safety Data Sheet.
- Solubility of Things. (n.d.). 1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane.
- Sigma-Aldrich. (2025, June 25). Safety Data Sheet.
- Fisher Scientific. (2025, December 24). Safety Data Sheet.
- (2014, September 26).
- (2025, September 22).
- Sigma-Aldrich. (n.d.). 1,1,1,2,4,4,4-Heptafluorobutane AldrichCPR.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.
- LookChem. (n.d.). 1,1,1,2,4,4,4-Heptafluoro-2-butene.
- MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.
- PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- Santa Cruz Biotechnology. (n.d.). 1,1,1,2,4,4,4-Heptafluorobutane.
- PubChem. (n.d.). 1,1,1,2,2,3,3-Heptafluorobutane.
- PubChem. (n.d.). 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane.
- NIST. (n.d.). Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
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